Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide
Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloroquinoline-6-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published complete experimental spectra, this guide combines established spectroscopic principles with data from closely related analogs to present a comprehensive analysis of its expected spectral properties.
Molecular Structure and Properties
4-Chloroquinoline-6-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups influencing its spectroscopic behavior are the chloro-substituent at position 4 and the carbaldehyde (formyl) group at position 6.
Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 4-Chloroquinoline-6-carbaldehyde based on the analysis of related compounds and fundamental spectroscopic principles.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |
| ~2820 and ~2720 | Medium-Weak | Aldehydic C-H stretch (Fermi resonance) |
| ~1700-1710 | Strong | C=O stretch (Aldehyde) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| ~1200-1300 | Medium | C-N stretch |
| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~700-800 | Strong | C-Cl stretch |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | Singlet | H-aldehyde |
| ~8.9 | Doublet | H-2 |
| ~8.3 | Doublet of doublets | H-5 |
| ~8.2 | Doublet | H-7 |
| ~7.8 | Doublet of doublets | H-8 |
| ~7.6 | Doublet | H-3 |
Note: The precise chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | C=O (Aldehyde) |
| ~152 | C-4 |
| ~150 | C-8a |
| ~148 | C-2 |
| ~136 | C-6 |
| ~131 | C-5 |
| ~130 | C-7 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~122 | C-3 |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191/193 | [M]⁺/ [M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 162/164 | [M-CHO]⁺ |
| 127 | [M-CHO-Cl]⁺ |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic analysis of 4-Chloroquinoline-6-carbaldehyde.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable method for the synthesis of 4-Chloroquinoline-6-carbaldehyde from 4-chloroquinoline.
Materials:
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4-Chloroquinoline
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.
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Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.
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Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve 4-chloroquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Chloroquinoline-6-carbaldehyde.
Spectroscopic Analysis
FT-IR Spectroscopy:
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The FT-IR spectrum is recorded using a Fourier-Transform Infrared Spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
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The spectrum is scanned over the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
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The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
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The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
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The sample is introduced into the ion source, and the resulting fragments are analyzed.
Visualizations
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of 4-Chloroquinoline-6-carbaldehyde.
Conceptual Signaling Pathway Involvement
While no specific signaling pathway has been definitively associated with 4-Chloroquinoline-6-carbaldehyde in the literature, quinoline derivatives are known to interact with various biological targets. A hypothetical interaction could involve the inhibition of a kinase signaling pathway, a common mechanism for quinoline-based compounds in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by 4-Chloroquinoline-6-carbaldehyde.
